molecular formula C9H14N2O2S2 B3016407 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole CAS No. 338408-68-7

5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B3016407
CAS No.: 338408-68-7
M. Wt: 246.34
InChI Key: HAZGBNKRFSKPHH-UHFFFAOYSA-N
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Description

5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a cyclohexylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylsulfonyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can also participate in various biochemical pathways, affecting cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • 5-(Phenylsulfonyl)-4-methyl-1,2,3-thiadiazole
  • 5-(Cyclohexylsulfonyl)-4-ethyl-1,2,3-thiadiazole
  • 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-oxadiazole

Comparison: Compared to similar compounds, 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the cyclohexylsulfonyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and potential applications. For instance, the cyclohexyl group can enhance the compound’s lipophilicity, affecting its biological activity and solubility.

Properties

IUPAC Name

5-cyclohexylsulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZGBNKRFSKPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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